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A Structural Showdown: Perforin Versus Other
Pore-Forming Proteins
A comparative analysis of the molecular architecture and pore-forming mechanisms of key

players in cellular perforation, including the MACPF superfamily, Cholesterol-Dependent

Cytolysins, and Gasdermins.

In the intricate theater of cellular life and death, a class of proteins known as pore-forming

proteins (PFPs) plays a leading role. These molecular machines are essential for a variety of

biological processes, from immune defense to programmed cell death. This guide provides a

detailed structural comparison of perforin, a key effector molecule of cytotoxic T lymphocytes

and natural killer cells, with other major families of pore-forming proteins: the Membrane Attack

Complex/Perforin (MACPF) superfamily to which it belongs, the structurally related Cholesterol-

Dependent Cytolysins (CDCs), and the gasdermin family, central to pyroptotic cell death.

Understanding the structural nuances of these proteins is paramount for researchers in

immunology, cell biology, and drug development seeking to modulate their activity for

therapeutic benefit.

At a Glance: A Quantitative Comparison of Pore-
Forming Proteins
To facilitate a direct comparison of their key structural and functional characteristics, the

following table summarizes quantitative data for perforin, a representative Cholesterol-
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Dependent Cytolysin (Pneumolysin), and a member of the gasdermin family (Gasdermin D).

Feature Perforin

Cholesterol-
Dependent
Cytolysins
(Pneumolysin)

Gasdermin D

Protein Family
MACPF/CDC

Superfamily

MACPF/CDC

Superfamily
Gasdermin Family

Key Structural

Domains
MACPF, EGF-like, C2

Domain 1, 2, 3

(MACPF-like), 4

(Membrane-binding)

N-terminal (pore-

forming), C-terminal

(autoinhibitory)

Pore Assembly

Oligomerization of

~22 subunits to form a

β-barrel pore.[1][2]

Oligomerization of up

to 50 monomers into a

large β-barrel pore.[3]

Cleavage of

autoinhibitory domain

allows N-terminal

domains to

oligomerize into a β-

barrel pore of 27-33

subunits.[4][5]

Pore Inner Diameter ~110 Å (11 nm)[1]
~250-300 Å (25-30

nm)

~180-215 Å (18-21.5

nm)[4][5]

Number of Subunits

per Pore
~22[1] 35-50[3] 27-33[4][5]

Activation Mechanism

Ca²⁺-dependent

binding to the target

cell membrane via the

C2 domain, followed

by oligomerization.

Binding to cholesterol

in the target

membrane via

Domain 4.

Proteolytic cleavage

by caspases (e.g.,

caspase-1, -11) or

granzymes.[6]

Key Function

Granzyme delivery

into target cells to

induce apoptosis.

Bacterial

pathogenesis through

host cell lysis.

Execution of

pyroptotic cell death

and release of

inflammatory

cytokines.
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Signaling Pathways and Activation Mechanisms
The activation and deployment of these pore-forming proteins are tightly regulated processes,

often initiated by specific signaling cascades. The following diagrams, generated using the

DOT language, illustrate the key steps in the activation of perforin, CDCs, and gasdermins.

graph Perforin_Activation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial",
fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CTL_NK [label="Cytotoxic T Lymphocyte (CTL) /\nNatural Killer (NK) Cell", fillcolor="#F1F3F4",

style=filled]; Target_Cell [label="Target Cell", fillcolor="#F1F3F4", style=filled]; Granule

[label="Lytic Granule", shape=ellipse, fillcolor="#FBBC05", style=filled]; Perforin_Monomer

[label="Perforin Monomer", shape=ellipse, fillcolor="#EA4335", style=filled,

fontcolor="#FFFFFF"]; Granzymes [label="Granzymes", shape=ellipse, fillcolor="#34A853",

style=filled, fontcolor="#FFFFFF"]; Ca2_influx [label="Ca²⁺ Influx", shape=diamond,

fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Membrane_Binding [label="Membrane

Binding\n(C2 Domain)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Oligomerization

[label="Oligomerization", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Pore_Formation [label="Perforin Pore Formation", shape=Mdiamond, fillcolor="#EA4335",

style=filled, fontcolor="#FFFFFF"]; Granzyme_Entry [label="Granzyme Entry",

fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Apoptosis [label="Target Cell

Apoptosis", shape=Mdiamond, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

CTL_NK -> Granule [label="Contains"]; Granule -> Perforin_Monomer [label="Releases"];

Granule -> Granzymes [label="Releases"]; CTL_NK -> Target_Cell [label="Recognizes"];

Perforin_Monomer -> Membrane_Binding [label="Mediated by Ca²⁺"]; Membrane_Binding ->

Oligomerization; Oligomerization -> Pore_Formation; Pore_Formation -> Granzyme_Entry;

Granzyme_Entry -> Apoptosis; }

Caption: Perforin-mediated cytotoxicity pathway. graph CDC_Activation { rankdir=LR; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9];

Bacterium [label="Gram-positive Bacterium", fillcolor="#F1F3F4", style=filled]; CDC_Monomer

[label="CDC Monomer", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Host_Cell_Membrane [label="Host Cell Membrane\n(Cholesterol-rich)", fillcolor="#F1F3F4",

style=filled]; Membrane_Binding [label="Membrane Binding\n(Domain 4)", fillcolor="#4285F4",
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style=filled, fontcolor="#FFFFFF"]; Oligomerization [label="Oligomerization\n(Prepore

formation)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Conformational_Change

[label="Conformational Change", fillcolor="#FBBC05", style=filled]; Pore_Formation

[label="CDC Pore Formation", shape=Mdiamond, fillcolor="#EA4335", style=filled,

fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", shape=Mdiamond, fillcolor="#EA4335",

style=filled, fontcolor="#FFFFFF"];

Bacterium -> CDC_Monomer [label="Secretes"]; CDC_Monomer -> Membrane_Binding

[label="Binds to Cholesterol"]; Membrane_Binding -> Oligomerization; Oligomerization ->

Conformational_Change; Conformational_Change -> Pore_Formation; Pore_Formation ->

Cell_Lysis; }

Caption: Cholesterol-Dependent Cytolysin (CDC) activation. graph Gasdermin_Activation {
rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10,
fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PAMPs_DAMPs [label="PAMPs / DAMPs", shape=ellipse, fillcolor="#FBBC05", style=filled];

Inflammasome [label="Inflammasome Activation", fillcolor="#F1F3F4", style=filled]; Caspase1

[label="Caspase-1 Activation", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

GasderminD [label="Gasdermin D\n(Full-length)", shape=ellipse, fillcolor="#34A853",

style=filled, fontcolor="#FFFFFF"]; Cleavage [label="Cleavage", fillcolor="#EA4335",

style=filled, fontcolor="#FFFFFF"]; GSDMD_N [label="GSDMD N-terminal\n(Pore-forming

domain)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; GSDMD_C

[label="GSDMD C-terminal\n(Autoinhibitory domain)", shape=ellipse, fillcolor="#34A853",

style=filled, fontcolor="#FFFFFF"]; Oligomerization [label="Oligomerization",

fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Pore_Formation [label="Gasdermin

Pore Formation", shape=Mdiamond, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Pyroptosis [label="Pyroptosis & Cytokine Release", shape=Mdiamond, fillcolor="#EA4335",

style=filled, fontcolor="#FFFFFF"];

PAMPs_DAMPs -> Inflammasome; Inflammasome -> Caspase1; Caspase1 -> Cleavage;

GasderminD -> Cleavage; Cleavage -> GSDMD_N; Cleavage -> GSDMD_C [style=dashed];

GSDMD_N -> Oligomerization; Oligomerization -> Pore_Formation; Pore_Formation ->

Pyroptosis; }

Caption: Gasdermin D activation and pyroptosis pathway.
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Detailed Methodologies for Structural Determination
The atomic-level understanding of these pore-forming proteins has been largely achieved

through two primary experimental techniques: X-ray crystallography and cryo-electron

microscopy (cryo-EM).

X-ray Crystallography of Monomeric Perforin
The crystal structure of monomeric murine perforin was determined to a resolution of 2.75 Å.[7]

Protein Expression and Purification: Recombinant murine perforin was expressed in a

baculovirus system and purified from the supernatant of infected insect cells.

Crystallization: Crystals were grown using the hanging-drop vapor-diffusion method at 20°C.

The reservoir solution contained 0.1 M MES buffer (pH 6.5), 0.2 M ammonium sulfate, and

30% (w/v) PEG 5000 MME.

Data Collection and Processing: X-ray diffraction data were collected at a synchrotron

source. The data were processed and scaled using standard crystallographic software

packages. The structure was solved by molecular replacement using the coordinates of a

related MACPF protein as a search model.

Structure Refinement: The initial model was refined through iterative cycles of manual model

building and automated refinement. The final model exhibited good geometry and a low R-

free value, indicating a high-quality structure determination.[7]

Cryo-Electron Microscopy of the Perforin Pore
The structure of the perforin pore in a lipid membrane was determined by single-particle cryo-

EM at a resolution of 4.0 Å.

Sample Preparation: Perforin pores were assembled on liposomes. The pore-containing

liposomes were then solubilized in a mild detergent to isolate the perforin pore complexes.

Cryo-EM Grid Preparation: The purified pore complexes were applied to glow-discharged

cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rcsb.org/structure/3NSJ
https://www.rcsb.org/structure/3NSJ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Images were collected on a Titan Krios electron microscope equipped with

a direct electron detector.

Image Processing: A large dataset of particle images was processed using software such as

RELION. This involved particle picking, 2D and 3D classification to select for homogeneous

populations of pores, and 3D reconstruction.

Model Building and Refinement: An atomic model of the perforin pore was built into the cryo-

EM density map by fitting and refining the crystal structure of the monomeric perforin.

Cryo-Electron Microscopy of the Gasdermin A3 Pore
The structure of the mouse Gasdermin A3 (GSDMA3) pore was determined by cryo-EM at a

resolution of 3.8 Å.[4]

Protein Expression and Purification: The N-terminal pore-forming domain of GSDMA3 was

expressed in E. coli and purified.

Pore Reconstitution: The purified GSDMA3-NT was incubated with liposomes containing

acidic lipids to induce pore formation. The pores were then solubilized with a detergent.

Cryo-EM Grid Preparation and Data Collection: The sample was applied to cryo-EM grids,

vitrified, and imaged using a Titan Krios microscope with a Gatan K2 Summit direct electron

detector.

Image Processing and 3D Reconstruction: Single particle analysis was performed using

RELION to generate a high-resolution 3D reconstruction of the 27-fold symmetric pore.[4]

Structural Insights and Functional Implications
Perforin and the MACPF/CDC Superfamily: Perforin shares a conserved MACPF domain with

other members of the superfamily, including the components of the membrane attack complex

(C6-C9) and bacterial CDCs.[8][9] This domain is responsible for oligomerization and the

formation of the transmembrane β-barrel. However, a key structural difference lies in the

orientation of the MACPF domain within the assembled pore. In perforin, the MACPF domain is

oriented "inside-out" relative to its arrangement in CDC pores. This remarkable flexibility in the

MACPF fold highlights the diverse evolutionary adaptations within this superfamily.
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Cholesterol-Dependent Cytolysins (CDCs): These bacterial toxins, such as pneumolysin, are

characterized by their strict dependence on cholesterol for membrane binding and pore

formation.[3] Their C-terminal Domain 4 is responsible for recognizing and binding to

cholesterol in the host cell membrane. Following binding, a significant conformational change

occurs, leading to the oligomerization of monomers and the insertion of a large β-barrel pore

into the membrane. The resulting large pores lead to rapid cell lysis.

Gasdermin Family: Gasdermins represent a distinct family of pore-forming proteins activated by

proteolytic cleavage. In their inactive state, the N-terminal pore-forming domain is autoinhibited

by the C-terminal domain. Upon cleavage by inflammatory caspases or granzymes, the N-

terminal domain is released and oligomerizes to form large pores in the plasma membrane.[6]

This leads to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitates the

release of inflammatory cytokines. The pores formed by gasdermins, like Gasdermin D, are

also composed of a β-barrel structure.

Conclusion
The structural comparison of perforin with other pore-forming proteins reveals a fascinating

interplay of conserved structural motifs and divergent evolutionary adaptations. While perforin,

CDCs, and gasdermins all utilize a β-barrel to breach the cell membrane, the specifics of their

domain architecture, activation mechanisms, and the resulting pore structures are tailored to

their distinct biological functions. For researchers and drug development professionals, a deep

understanding of these structural and mechanistic differences is critical for the rational design

of therapeutics that can either enhance or inhibit the activity of these potent cellular

executioners. The continued application of high-resolution structural techniques like cryo-EM

will undoubtedly uncover further intricacies of these molecular machines, paving the way for

novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1701836&dswid=4085
https://pmc.ncbi.nlm.nih.gov/articles/PMC8844191/
https://www.benchchem.com/product/b101638?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. Perforin: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Cryo-EM analysis of the pore form of CDC mitilysin [diva-portal.org]

4. Cryo-EM structure of the gasdermin A3 membrane pore - PMC [pmc.ncbi.nlm.nih.gov]

5. Cryo-EM structure of the gasdermin A3 membrane pore - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC
[pmc.ncbi.nlm.nih.gov]

7. rcsb.org [rcsb.org]

8. researchgate.net [researchgate.net]

9. joachimfranklab.org [joachimfranklab.org]

To cite this document: BenchChem. [comparing the structure of perforin with other pore-
forming proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101638#comparing-the-structure-of-perforin-with-
other-pore-forming-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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